molecular formula C35H57N7O9S B12591185 L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine CAS No. 628715-88-8

L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine

Cat. No.: B12591185
CAS No.: 628715-88-8
M. Wt: 751.9 g/mol
InChI Key: ZNUZLDJASZUEKW-WWRBEGNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine is a peptide composed of eight amino acids: leucine, methionine, phenylalanine, isoleucine, serine, alanine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-alanyl-L-glutamine: A dipeptide used in cell culture media.

    L-methionyl-L-phenylalanyl-L-methionine: Another peptide with different amino acid composition.

    Semaglutide intermediate P29: A longer peptide used in pharmaceutical applications.

Uniqueness

L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with various molecular targets, making it versatile in research and industrial applications.

Properties

CAS No.

628715-88-8

Molecular Formula

C35H57N7O9S

Molecular Weight

751.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C35H57N7O9S/c1-8-20(4)28(34(49)41-27(18-43)33(48)37-21(5)29(44)38-22(6)35(50)51)42-32(47)26(17-23-12-10-9-11-13-23)40-31(46)25(14-15-52-7)39-30(45)24(36)16-19(2)3/h9-13,19-22,24-28,43H,8,14-18,36H2,1-7H3,(H,37,48)(H,38,44)(H,39,45)(H,40,46)(H,41,49)(H,42,47)(H,50,51)/t20-,21-,22-,24-,25-,26-,27-,28-/m0/s1

InChI Key

ZNUZLDJASZUEKW-WWRBEGNOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCSC)NC(=O)C(CC(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.